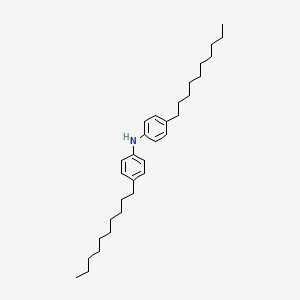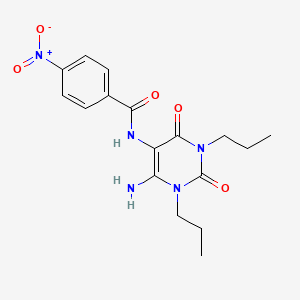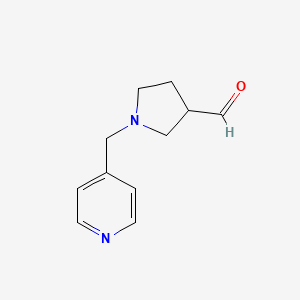
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group and the aldehyde functional group. One common method involves the reaction of pyrrolidine with pyridin-4-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid.
Reduction: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of the pyridin-4-ylmethyl group.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridin-4-ylmethyl group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the pyridin-4-ylmethyl group.
Pyridin-3-ylmethylpyrrolidine: Similar structure but with the pyridinyl group at a different position.
Pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the pyridin-4-ylmethyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-11-3-6-13(8-11)7-10-1-4-12-5-2-10/h1-2,4-5,9,11H,3,6-8H2 |
InChI-Schlüssel |
BMIIKDOJLGVHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C=O)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



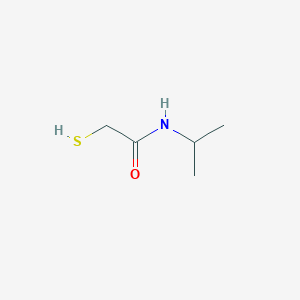
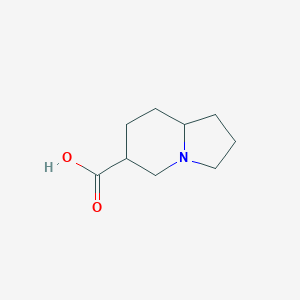
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
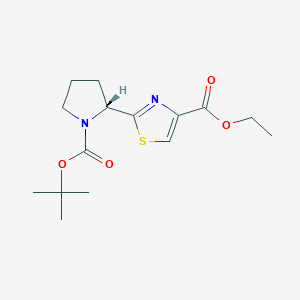
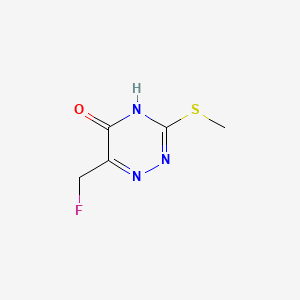
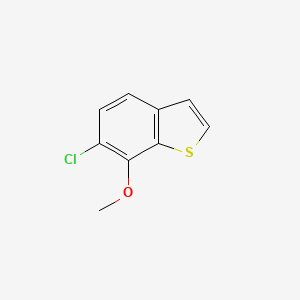
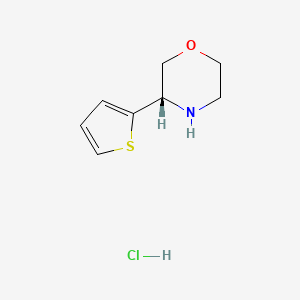
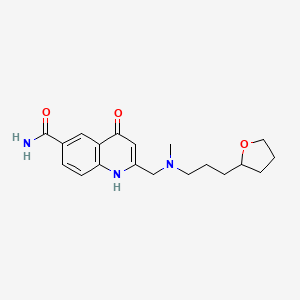

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
